![molecular formula C20H14Br2N2 B14021991 (1R)-6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14021991.png)
(1R)-6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-6,6’-Dibromo[1,1’-binaphthalene]-2,2’-diamine is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of two bromine atoms and two amino groups attached to a binaphthalene backbone, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6,6’-Dibromo[1,1’-binaphthalene]-2,2’-diamine typically involves the bromination of (1R)-1,1’-binaphthalene-2,2’-diamine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound with high purity.
化学反応の分析
Types of Reactions
(1R)-6,6’-Dibromo[1,1’-binaphthalene]-2,2’-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction reactions can produce nitro or secondary amine derivatives .
科学的研究の応用
(1R)-6,6’-Dibromo[1,1’-binaphthalene]-2,2’-diamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism by which (1R)-6,6’-Dibromo[1,1’-binaphthalene]-2,2’-diamine exerts its effects involves interactions with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, influencing their activity. This selective binding can modulate biochemical pathways, leading to desired chemical transformations or biological effects .
類似化合物との比較
Similar Compounds
- ®-(+)-3,3’-Dibromo-1,1’-bi-2-naphthol
- 2,2’-Dibromo-1,1’-binaphthalene
Uniqueness
Compared to similar compounds, (1R)-6,6’-Dibromo[1,1’-binaphthalene]-2,2’-diamine is unique due to the presence of both bromine atoms and amino groups on the binaphthalene backbone. This combination of functional groups imparts distinct reactivity and makes it a valuable compound in various synthetic and industrial applications .
特性
分子式 |
C20H14Br2N2 |
|---|---|
分子量 |
442.1 g/mol |
IUPAC名 |
1-(2-amino-7-bromonaphthalen-1-yl)-7-bromonaphthalen-2-amine |
InChI |
InChI=1S/C20H14Br2N2/c21-13-5-1-11-3-7-17(23)19(15(11)9-13)20-16-10-14(22)6-2-12(16)4-8-18(20)24/h1-10H,23-24H2 |
InChIキー |
MCTVDZPQOYTBFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CC(=C2C3=C(C=CC4=C3C=C(C=C4)Br)N)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


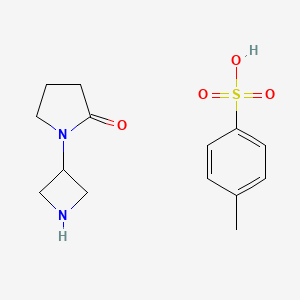
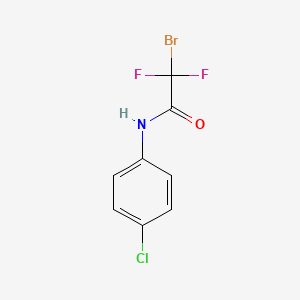
![(R)-4-Ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione](/img/structure/B14021931.png)
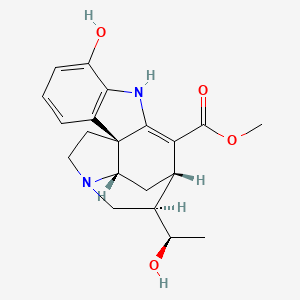
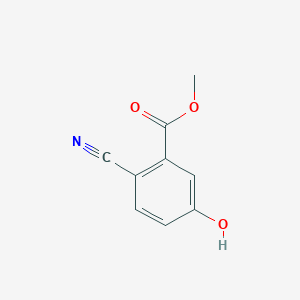
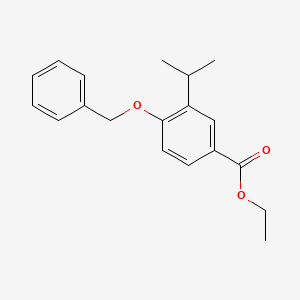


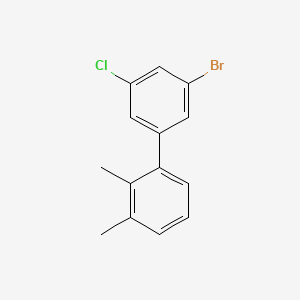


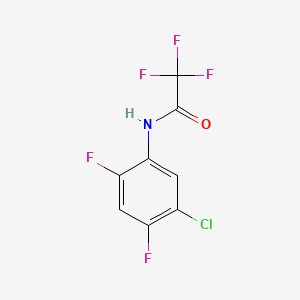
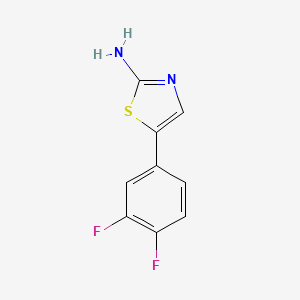
![1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol](/img/structure/B14022017.png)
